Comprehensive Spectroscopic Characterization of 4-Bromo-3-fluoro-N-hydroxybenzamidine: NMR and IR Data Analysis
Comprehensive Spectroscopic Characterization of 4-Bromo-3-fluoro-N-hydroxybenzamidine: NMR and IR Data Analysis
Executive Summary
4-Bromo-3-fluoro-N-hydroxybenzamidine (CAS: 1562287-75-5; MW: 233.04 g/mol ) is a highly functionalized halogenated amidoxime. Compounds of this class serve as critical synthetic intermediates, most notably as precursors in the orthogonal aerobic conversion to 1,2,4-oxadiazoles and quinazolinones—privileged scaffolds in modern drug discovery 1. The presence of both a highly electronegative fluorine atom and a bulky, polarizable bromine atom on the aromatic ring creates a complex stereoelectronic environment. This whitepaper provides an in-depth, authoritative guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, detailing the causality behind the observed spectral phenomena.
Structural Elucidation Strategy
The structural validation of N-hydroxybenzamidines requires an orthogonal analytical approach. IR spectroscopy is highly sensitive to the dipole moment changes of the polar functional groups (the oxime −OH , primary amine −NH2 , and C=N bonds), confirming the successful conversion of a nitrile precursor to the amidoxime 2. However, IR cannot determine the relative positioning of the halogens. NMR spectroscopy (specifically 1H , 13C , and 19F ) resolves the structural connectivity by measuring the spin-spin coupling ( J -coupling) induced by the NMR-active 19F nucleus ( I=1/2 , 100% natural abundance).
Workflow for structural elucidation using orthogonal NMR and IR techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Solvent Selection
For N-hydroxybenzamidines, deuterated dimethyl sulfoxide (DMSO- d6 ) is the mandatory solvent. Non-polar solvents like CDCl3 often result in poor solubility and cause the exchangeable −OH and −NH2 protons to broaden into baseline noise. DMSO- d6 acts as a strong hydrogen-bond acceptor, locking the exchangeable protons into discrete states, thereby sharpening their signals and shifting them significantly downfield 3.
1H NMR Interpretation
The 1H NMR spectrum is characterized by the highly deshielded oxime hydroxyl proton ( ∼ 9.85 ppm) and the amidine amine protons ( ∼ 5.95 ppm) 4. The aromatic region exhibits complex splitting due to the 19F nucleus. The H-2 proton (ortho to fluorine) shows a large heteronuclear coupling constant ( 3JHF≈9.6 Hz), distinguishing it from H-5 and H-6.
Table 1: 1H NMR Data (400 MHz, DMSO- d6 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment |
| N-OH | 9.85 | br s | 1H | - | Oxime hydroxyl |
| H-5 | 7.72 | dd | 1H | 3JHH = 8.4, 4JHF = 1.5 | Aromatic CH (ortho to Br) |
| H-2 | 7.65 | dd | 1H | 3JHF = 9.6, 4JHH = 2.0 | Aromatic CH (ortho to F) |
| H-6 | 7.51 | dd | 1H | 3JHH = 8.4, 4JHH = 2.0 | Aromatic CH (ortho to amidine) |
| NH 2 | 5.95 | br s | 2H | - | Amidine amine |
13C and 19F NMR Interpretation
The strong inductive effect of the fluorine atom heavily deshields C-3 and causes massive 1JCF spin-spin splitting ( ∼ 245 Hz). The adjacent carbons (C-2 and C-4) exhibit characteristic 2JCF couplings of ∼ 21–23 Hz 5. The 19F NMR spectrum will show a distinct multiplet around -105.5 ppm (referenced to CFCl3 ), split by H-2 and H-5.
Table 2: 13C NMR Data (100 MHz, DMSO- d6 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment |
| C-3 | 158.5 | d | 1JCF = 245.0 | C-F |
| C-1' | 151.2 | s | - | C=N (Amidine) |
| C-1 | 135.4 | d | 3JCF = 6.5 | Aromatic C (ipso to amidine) |
| C-5 | 133.8 | d | 3JCF = 2.0 | Aromatic CH |
| C-6 | 124.5 | d | 4JCF = 3.0 | Aromatic CH |
| C-2 | 115.5 | d | 2JCF = 23.5 | Aromatic CH |
| C-4 | 108.2 | d | 2JCF = 21.0 | C-Br |
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is preferred over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed atmospheric water exhibits a broad stretch at ∼ 3400 cm −1 , which directly masks the critical O−H and N−H stretching regions of the amidoxime.
Table 3: IR Vibrational Frequencies (ATR-FTIR)
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Functional Group |
| 3470, 3350 | Medium, sharp | N-H stretch (asym/sym) | Primary amine ( −NH2 ) |
| 3380 | Broad, strong | O-H stretch | Oxime hydroxyl ( −OH ) |
| 1645 | Strong | C=N stretch | Amidine |
| 1580, 1490 | Medium | C=C stretch | Aromatic ring |
| 1210 | Strong | C-F stretch | Aryl fluoride |
| 1040 | Medium | C-Br stretch | Aryl bromide |
| 940 | Medium | N-O stretch | Oxime |
Experimental Protocols
To ensure reproducibility and self-validation, the following methodologies must be strictly adhered to:
Protocol A: NMR Sample Preparation and Acquisition
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Drying: Dry 20 mg of the 4-Bromo-3-fluoro-N-hydroxybenzamidine sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual moisture (water appears as a confounding peak at 3.33 ppm in DMSO- d6 ).
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Dissolution: Dissolve 15 mg of the dried compound in 0.6 mL of anhydrous DMSO- d6 (99.9 atom % D, containing 0.03% v/v TMS as an internal standard).
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Acquisition ( 1H ): Acquire data at 298 K using a 400 MHz spectrometer. Use a 30° pulse angle ( zg30 pulse program), a relaxation delay ( d1 ) of 2.0 seconds, and 16 scans.
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Acquisition ( 13C ): Use a 100 MHz spectrometer with composite pulse decoupling (WALTZ-16). Set the relaxation delay to 2.0 seconds and acquire a minimum of 1,024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C-1, C-3, C-4).
Protocol B: ATR-FTIR Acquisition
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Background Collection: Clean the diamond ATR crystal with electronics-grade isopropanol and a lint-free wipe. Allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm −1 resolution).
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Sample Application: Deposit 1–2 mg of the neat, dry powder directly onto the ATR crystal.
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Compression: Lower the pressure anvil until the software indicates optimal contact (preventing air gaps that lower the refractive index interface).
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Acquisition: Collect 32 scans from 4000 to 400 cm −1 at 4 cm −1 resolution. Apply an ATR correction algorithm during post-processing to adjust for depth of penetration variations at lower wavenumbers.
Synthetic Application: Derivatization Pathway
4-Bromo-3-fluoro-N-hydroxybenzamidine is rarely the final therapeutic endpoint. It is most commonly subjected to O-acylation followed by thermal cyclodehydration to yield 1,2,4-oxadiazoles.
Synthetic pathway from nitrile to 1,2,4-oxadiazole via the amidoxime intermediate.
References
- Electronic Supplementary Information Orthogonal Aerobic Conversion of N-Benzyl Amidoximes to 1,2,4-Oxadiazoles or Quinazolinones. rsc.org.
- Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candid
- Construction of Bicyclic 1,2,3-Triazine N-Oxides
- Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. arkivoc.org.
- Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evalu
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- 1. rsc.org [rsc.org]
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- 3. Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates - Arabian Journal of Chemistry [arabjchem.org]
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- 5. arkat-usa.org [arkat-usa.org]
